molecular formula C17H20N2O4 B3168181 N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 926266-73-1

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B3168181
CAS RN: 926266-73-1
M. Wt: 316.35 g/mol
InChI Key: IMPMSVOCMXIBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as AMPTMB, is a synthetic compound belonging to the class of benzamides. It is a white crystalline solid that is soluble in water and ethanol. AMPTMB has a wide range of applications in the field of medicinal chemistry, from drug discovery to drug delivery. It has been used in a variety of scientific research applications, including cancer research, drug development, and drug delivery.

Mechanism of Action

The exact mechanism of action of N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is thought to act as a prodrug, meaning that it is converted into an active form in the body. This active form is then believed to interact with various cellular targets, such as enzymes and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, fungi, and viruses. In animal studies, it has been shown to reduce inflammation and to have anti-tumor activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relative stability and solubility. It is relatively stable in aqueous solutions, and it is soluble in both water and ethanol. This makes it an ideal compound for use in cell culture and animal studies. However, it should be noted that this compound has not been extensively studied in humans, and the long-term effects of its use are not known.

Future Directions

There are a number of potential future directions for the use of N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide in scientific research. These include further studies into its mechanism of action, its potential therapeutic applications, and its use in drug delivery. Additionally, further studies into its safety and efficacy in humans are needed in order to better understand its potential therapeutic applications. Finally, further research into its potential applications in the fields of nanotechnology and biotechnology is also needed.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide has been used in a variety of scientific research applications, including cancer research, drug development, and drug delivery. In cancer research, it has been used as a potential chemotherapeutic agent in cell culture studies. In drug development, it has been used as a substrate for the synthesis of a variety of drugs, including antifungal agents and anti-inflammatory agents. In drug delivery, it has been used to facilitate the delivery of drugs to specific sites in the body.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPMSVOCMXIBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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